molecular formula C13H7Cl2F3N2O2 B11164262 2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide

2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide

Cat. No.: B11164262
M. Wt: 351.10 g/mol
InChI Key: VSBWKACOTNBBIJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nicotinamide core substituted with dichloro and trifluoromethoxy phenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2,6-dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N~3~-[4-(trifluoromethoxy)phenyl]nicotinamide is unique due to its specific combination of dichloro and trifluoromethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H7Cl2F3N2O2

Molecular Weight

351.10 g/mol

IUPAC Name

2,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H7Cl2F3N2O2/c14-10-6-5-9(11(15)20-10)12(21)19-7-1-3-8(4-2-7)22-13(16,17)18/h1-6H,(H,19,21)

InChI Key

VSBWKACOTNBBIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(N=C(C=C2)Cl)Cl)OC(F)(F)F

Origin of Product

United States

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